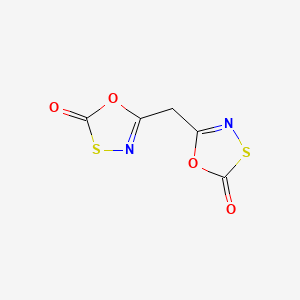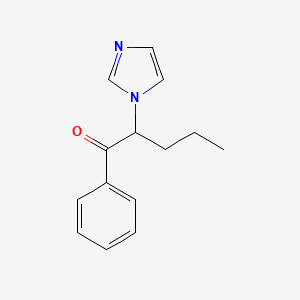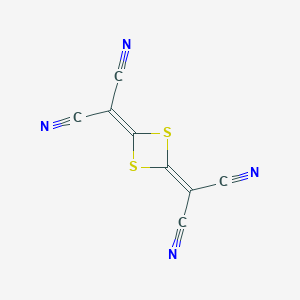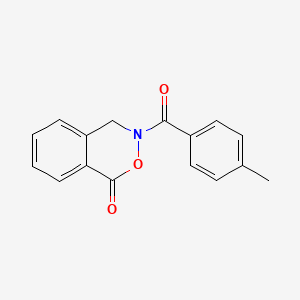
4-(2-Phenylpropan-2-yl)phenyl diethylphosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenylpropan-2-yl)phenyl diethylphosphinite is a chemical compound known for its unique structure and properties It is an organophosphorus compound, which means it contains phosphorus bonded to carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylpropan-2-yl)phenyl diethylphosphinite typically involves the reaction of 4-(2-Phenylpropan-2-yl)phenol with diethylphosphorochloridite. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylpropan-2-yl)phenyl diethylphosphinite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
4-(2-Phenylpropan-2-yl)phenyl diethylphosphinite has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 4-(2-Phenylpropan-2-yl)phenyl diethylphosphinite exerts its effects involves its ability to coordinate with metal centers. The phosphorus atom in the compound can donate electron density to metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another organophosphorus compound with similar coordination properties.
Diethylphosphite: Similar in structure but lacks the phenyl groups.
Phosphine oxides: Oxidized derivatives with different reactivity.
Uniqueness
4-(2-Phenylpropan-2-yl)phenyl diethylphosphinite is unique due to its specific structure, which combines the steric effects of the phenyl groups with the electronic properties of the diethylphosphinite moiety. This combination allows for unique reactivity and coordination behavior, making it valuable in various applications.
Properties
CAS No. |
62846-32-6 |
|---|---|
Molecular Formula |
C19H25OP |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
diethyl-[4-(2-phenylpropan-2-yl)phenoxy]phosphane |
InChI |
InChI=1S/C19H25OP/c1-5-21(6-2)20-18-14-12-17(13-15-18)19(3,4)16-10-8-7-9-11-16/h7-15H,5-6H2,1-4H3 |
InChI Key |
NOEJXQPRPHFHEF-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tributyl[(3,7-dimethylocta-2,6-dien-1-YL)oxy]stannane](/img/structure/B14518879.png)


![2-(Pyridin-3-yl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B14518902.png)


![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3-[(2-nitrophenyl)azo]-](/img/structure/B14518926.png)
![(Naphthalene-1,5-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14518927.png)
![4'-Acetyl[1,1'-biphenyl]-3-yl acetate](/img/structure/B14518938.png)
![4-[(3-Chlorophenyl)methyl]phenol](/img/structure/B14518940.png)
